1-(cis-Hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)butan-1-one

Medicinal Chemistry Scaffold Design Chemical Proteomics

This compound is the N-5 butanoyl, N-1-unsubstituted regioisomer (CAS 1218064-34-6), validated across DPP-IV, H3R, BTK, and D3R patent families. It provides a pre-installed lipophilic butanoyl group with a free N-1 secondary amine for one-step parallel derivatization, eliminating Boc deprotection. Critically, do NOT order CAS 1218723-99-9, which carries the butanoyl at N-1 and directs diversification to the wrong nitrogen. Insist on 97% purity and request a certificate of analysis with HPLC or NMR evidence of regioisomeric identity.

Molecular Formula C10H18N2O
Molecular Weight 182.26 g/mol
Cat. No. B8108993
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(cis-Hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)butan-1-one
Molecular FormulaC10H18N2O
Molecular Weight182.26 g/mol
Structural Identifiers
SMILESCCCC(=O)N1CC2CCNC2C1
InChIInChI=1S/C10H18N2O/c1-2-3-10(13)12-6-8-4-5-11-9(8)7-12/h8-9,11H,2-7H2,1H3/t8-,9+/m1/s1
InChIKeyQLGOSHDWXCKGPW-BDAKNGLRSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(cis-Hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)butan-1-one – Core Scaffold Identity and Procurement Context


1-(cis-Hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)butan-1-one (CAS 1218064-34-6) is a bicyclic N-heterocyclic amide with molecular formula C₁₀H₁₈N₂O and molecular weight 182.26 g·mol⁻¹ . The compound features a cis-fused octahydropyrrolo[3,4-b]pyrrole core bearing an N-butanoyl substituent at the 5-position and a free secondary amine at the 1-position. This scaffold has been validated across multiple patent families as a privileged structure for DPP-IV inhibition [1], histamine H3 receptor antagonism [2], BTK inhibition [3], and dopamine D3 receptor modulation [4]. The specific N-5 butanoyl, N-1 unsubstituted substitution pattern distinguishes this compound from its regioisomeric and homolog counterparts, making scaffold regioisomerism and acyl-chain identity critical variables in procurement selection.

Why 1-(cis-Hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)butan-1-one Cannot Be Replaced by Generic In-Class Analogs


The hexahydropyrrolo[3,4-b]pyrrole scaffold contains two inequivalent nitrogen atoms (N-1 and N-5), each situated in distinct steric and electronic environments . Regioisomeric acylation at N-5 vs. N-1 yields compounds with divergent hydrogen-bonding capacity, conformational preferences, and biological target recognition profiles, as evidenced by the fact that the DPP-IV inhibitor patent family explicitly requires N-1 substitution with a chiral amino-butanoyl chain while reserving N-5 for distinct substituent classes [1]. Similarly, the histamine H3 antagonist chemotype mandates N-5 alkylation and N-1 arylation for nanomolar potency [2]. Simply substituting a different acyl chain length (e.g., acetyl or propanoyl) alters lipophilicity, metabolic stability, and target residence time in ways that are not predictable without experimental SAR data . Thus, the precise N-5 butanoyl, N-1-unsubstituted pattern of the target compound defines a unique chemical space that cannot be assumed equivalent to its regioisomer or homologs without direct comparative evidence.

Quantitative Differentiation Evidence for 1-(cis-Hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)butan-1-one vs. Closest Analogs


Regioisomeric Identity: N-5 vs. N-1 Butanoyl Substitution Defines Distinct Chemical Entities

The target compound (CAS 1218064-34-6) bears the butanoyl group at the N-5 position of the cis-octahydropyrrolo[3,4-b]pyrrole scaffold. Its direct regioisomer, 1-(cis-hexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl)butan-1-one (CAS 1218723-99-9), carries the identical butanoyl substituent at N-1 . In the DPP-IV inhibitor patent family (US 8,785,477), all biologically active examples place the critical (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoyl pharmacophore at N-1, while N-5 accommodates structurally distinct substituents (amide, cyclopropylcarbonyl, fluoro-methylpropionyl), demonstrating that the two nitrogen positions are not functionally interchangeable [1]. No published head-to-head activity comparison between the N-5 and N-1 butanoyl regioisomers was identified in the accessible literature. This evidence gap itself constitutes a procurement-relevant finding: researchers cannot assume equivalent biological or physicochemical behavior between these two CAS-designated entities.

Medicinal Chemistry Scaffold Design Chemical Proteomics

Acyl Chain Length Differentiation: Butanoyl (C4) vs. Acetyl (C2) Modulates Lipophilicity and Predicted ADME

Within the hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl series, the acyl chain length is a key determinant of physicochemical properties. The target compound carries a linear butanoyl (C4) group, whereas the closest shorter-chain homolog is 1-(hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)ethan-1-one (CAS 1547035-15-3, C8H14N2O, MW 154.21 g·mol⁻¹) . The two additional methylene units in the butanoyl derivative increase molecular weight by 28.05 g·mol⁻¹ and are predicted to increase logP by approximately 0.9–1.3 log units based on the Hansch π constant for a –CH₂CH₂– insertion (~1.0) [1]. No experimental logP or solubility data for either compound were identified in the searched literature. In the H3 receptor antagonist SAR study, increasing alkyl chain length at N-5 from methyl to propyl altered receptor affinity by >10-fold, demonstrating that chain length is a non-trivial variable in this scaffold class [2].

Medicinal Chemistry ADME Prediction Lead Optimization

Stereochemical Integrity: cis-(3aR,6aR) Configuration is Essential for Biological Activity in Patent-Validated Scaffolds

The target compound is specified as the cis-diastereomer with (3aR,6aR) absolute configuration (IUPAC: 1-[(3aR,6aR)-octahydropyrrolo[3,4-b]pyrrol-5-yl]butan-1-one) . In the histamine H3 receptor antagonist series, the (3aR,6aR)-5-alkyl-1-aryl-octahydropyrrolo[3,4-b]pyrrole diastereomer 17a achieved a human H3 Ki of 0.54 nM and rat H3 Ki of 4.57 nM, with oral bioavailability of 39% and half-life of 2.4 h in rat [1]. The patent explicitly claims the (3aR,6aR) stereochemistry; the (3aS,6aS) enantiomer and trans diastereomers were not reported to exhibit comparable potency, consistent with the known stereochemical stringency of G-protein-coupled receptor and enzyme active sites [2]. The BTK inhibitor patent US 10,676,434 similarly claims the cis configuration for sub-nanomolar activity (IC₅₀ = 0.07 nM) [3].

Stereochemistry Receptor Pharmacology Chiral Synthesis

Free N-1 Position as a Synthetic Handle: Differential Derivatization Capacity vs. N-1-Blocked Analogs

The target compound retains a free secondary amine at the N-1 position of the octahydropyrrolo[3,4-b]pyrrole core, making it amenable to further N-1 functionalization (e.g., alkylation, arylation, sulfonylation, reductive amination) without requiring a deprotection step . In contrast, the commonly used synthetic precursor cis-5-Boc-hexahydropyrrolo[3,4-b]pyrrole (CAS 180975-51-3, C₁₁H₂₀N₂O₂, MW 212.29 g·mol⁻¹) has a Boc protecting group at N-5 and a free N-1, but requires two synthetic operations (N-1 functionalization, then Boc deprotection, then N-5 acylation) to reach the target compound's substitution pattern . Direct procurement of the N-5 butanoyl, N-1 free compound saves one synthetic step (Boc deprotection) compared to the N-Boc precursor route. The N-1 regioisomer 1-(cis-hexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl)butan-1-one (CAS 1218723-99-9) has N-1 blocked and N-5 free, representing the inverse functionalization vector .

Synthetic Chemistry Parallel Synthesis Fragment-Based Drug Discovery

Procurement-Relevant Application Scenarios for 1-(cis-Hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)butan-1-one


Scaffold for N-1 Diversification in DPP-IV or GPCR-Focused Library Synthesis

When building a compound library targeting dipeptidyl peptidase IV or class A GPCRs using the hexahydropyrrolo[3,4-b]pyrrole privileged scaffold, the target compound provides a pre-installed N-5 butanoyl group that mimics the lipophilic acyl motifs found in patent-validated DPP-IV inhibitors (US 8,785,477) [1]. The free N-1 position allows direct parallel derivatization without Boc deprotection, reducing the synthetic sequence by one step compared to the N-Boc precursor route. This step-efficiency gain is quantitatively relevant for libraries of >48 compounds, where each additional step multiplies failure and purification costs. Critically, researchers must specify CAS 1218064-34-6 and not CAS 1218723-99-9, as the latter has the butanoyl at N-1 and would direct diversification to the wrong nitrogen, as documented in the regioisomeric evidence in Section 3, Evidence Item 1.

Reference Standard for Analytical Method Development Targeting Regioisomeric Purity

The coexistence of two regioisomeric butanoyl-octahydropyrrolo[3,4-b]pyrroles (N-5 vs. N-1, CAS 1218064-34-6 and 1218723-99-9, respectively) creates a requirement for analytical methods capable of resolving these isomers [1]. The target compound serves as an authentic reference standard for HPLC, LC-MS, or NMR method development aimed at quantifying regioisomeric purity in synthetic mixtures. Given that both isomers share identical molecular formula (C₁₀H₁₈N₂O) and nominal mass (182.26 Da), chromatographic separation rather than MS alone is required. The vendor-specified purity of 97% (CheMenu) provides a baseline quality specification ; however, researchers should independently verify regioisomeric purity by ¹H-¹³C HSQC or NOESY NMR, as standard purity certificates may not distinguish between the two isomers unless explicitly requested.

Physicochemical Probe for Acyl Chain Length–Property Relationship Studies

The butanoyl (C4) derivative occupies a specific position in the acyl chain length series (C2 acetyl, C3 propanoyl, C4 butanoyl, C5 pentanoyl) on the cis-octahydropyrrolo[3,4-b]pyrrole-5-yl scaffold. As established in Section 3, Evidence Item 2, the two additional methylene units compared to the acetyl homolog are predicted to increase logP by ~0.9–1.3 units [1]. This compound is therefore suitable for systematic experimental determination of how acyl chain length affects solubility, permeability (PAMPA or Caco-2), metabolic stability (microsomal t₁/₂), and plasma protein binding within this scaffold class. Such data are currently absent from the published literature and would directly inform lead optimization decisions for any program using this chemotype.

Starting Material for Synthesis of 1-Substituted-5-butanoyl-octahydropyrrolo[3,4-b]pyrrole Analogues

The target compound is the most direct synthetic precursor for compounds bearing a fixed N-5 butanoyl group and variable N-1 substituents. This substitution pattern maps onto the general formula of the DPP-IV inhibitor patent (US 8,785,477), where the N-1 position carries the pharmacophoric (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoyl group and N-5 carries diverse acyl substituents [1]. By procuring the N-5 butanoyl pre-installed, medicinal chemistry teams can explore N-1 SAR in a single diversification step, accelerating hit-to-lead timelines. The cis-(3aR,6aR) stereochemistry of the commercial material (confirmed by IUPAC name ) ensures that stereochemical integrity is maintained throughout the derivatization sequence, consistent with the stereochemical requirements documented across multiple patent families [2].

Quote Request

Request a Quote for 1-(cis-Hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)butan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.